6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a synthetic organic compound with intriguing biological and chemical properties. It features a unique chemical structure that combines the pyrimidine and purine moieties, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to induce apoptosis in cancer cells , suggesting potential effects on pathways related to cell survival and death.
Pharmacokinetics
The cytotoxicity of similar compounds has been evaluated on hek-293 (human embryonic kidney) cells, indicating that these compounds are non-toxic to human cells .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
Action Environment
The synthesis and evaluation of similar compounds for their anti-tubercular activity suggest that these compounds can be effective in a biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves the following steps:
Preparation of the pyrimidine derivative: : Starting with a pyrimidine precursor, the 2-(methylsulfanyl) group is introduced using a methylation reaction with appropriate reagents and conditions.
Formation of the piperazine intermediate: : The pyrimidine derivative is then reacted with piperazine under controlled conditions to form the desired intermediate.
Coupling with purine moiety: : The piperazine intermediate is finally coupled with a purine derivative, often under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production might utilize optimized reaction conditions to maximize yield and purity. This could involve high-throughput synthesis techniques, automated reaction monitoring, and rigorous purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically affecting the methylsulfanyl group.
Reduction: : Reduction reactions may be utilized to alter the purine or pyrimidine rings.
Substitution: : Various substitution reactions can occur on the pyrimidine and purine rings, allowing for functional group modifications.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts for substitution reactions: : Palladium on carbon, platinum, or other transition metal catalysts.
Major Products: Depending on the type of reaction, the major products include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a useful intermediate for the synthesis of complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Biologically, 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is of interest due to its potential interactions with biomolecules, providing insights into cell signaling pathways and enzyme functions.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Researchers are particularly interested in its ability to modulate specific molecular targets involved in disease processes.
Industry: Industrial applications include its use as a chemical intermediate in the production of pharmaceuticals and agrochemicals, demonstrating its versatility and economic importance.
Comparison with Similar Compounds
Similar Compounds:
6-{4-[2-(methylthio)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: : Shares a similar core structure but differs in the functional group attached to the pyrimidine ring.
4-(2-methylsulfanyl-pyrimidin-4-yl)piperazine-1-yl-9H-purine: : Similar structure with variations in the position of functional groups.
2-(methylsulfanyl)pyrimidin-4-yl-6-piperazin-1-yl-9H-purine: : Another structurally related compound, differing in the arrangement of the pyrimidine and piperazine groups.
Uniqueness: The uniqueness of 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine lies in its specific combination of functional groups, which provides distinct chemical and biological properties. This distinctiveness enables researchers to explore its potential in diverse scientific and industrial applications, differentiating it from other similar compounds.
There you go! Anything else you need help with?
Properties
IUPAC Name |
6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8S/c1-23-14-15-3-2-10(20-14)21-4-6-22(7-5-21)13-11-12(17-8-16-11)18-9-19-13/h2-3,8-9H,4-7H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMWRLBAEXFZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.